

Binding affinity comparison of aptamers with and without N6-Dimethylaminomethylidene isoguanosine

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Compound of Interest

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The Impact of Isoguanosine Modification on Aptamer Binding Affinity: A Comparative Guide

For researchers, scientists, and drug development professionals, the quest to enhance the binding affinity and specificity of aptamers is a continuous endeavor. Chemical modification of nucleotides is a key strategy in this pursuit. This guide provides a comparative analysis of aptamers containing isoguanosine (iG), a structural isomer of guanosine, and their unmodified counterparts. It also clarifies the role of N6-Dimethylaminomethylidene as a protecting group in the synthesis of isoguanosine-modified oligonucleotides, a point of potential confusion.

N6-Dimethylaminomethylidene: A Temporary Guardian in Synthesis, Not a Final Modification

A common misconception in the field of modified oligonucleotides is the role of moieties like N6-Dimethylaminomethylidene. This chemical group is not a functional modification intended to be present in the final aptamer. Instead, it serves as a temporary protecting group for the exocyclic amine of isoguanine during the phosphoramidite-based solid-phase synthesis of the aptamer.



During synthesis, the reactive amino group of isoguanine must be masked to prevent unwanted side reactions. The N,N-dimethylformamide dimethyl acetal reagent is used to install the N6-Dimethylaminomethylidene group, which is stable during the oligonucleotide assembly.[1] Crucially, this protecting group is removed during the final deprotection step, yielding the native isoguanine within the aptamer sequence. Therefore, a direct comparison of binding affinity between an aptamer with and without a final N6-Dimethylaminomethylidene isoguanosine modification is not a relevant scenario in typical aptamer applications.

The focus of this guide will therefore be on the impact of the isoguanosine modification itself on aptamer binding affinity.

Isoguanosine Modification: A Double-Edged Sword for Binding Affinity

The introduction of isoguanosine into an aptamer sequence can have profound, and sometimes contradictory, effects on its structure and function. Isoguanosine's altered hydrogen bonding pattern compared to guanosine can either enhance or disrupt the intricate three-dimensional structure necessary for target recognition.[2]

A notable case study is the Thrombin Binding Aptamer (TBA), a well-characterized G-quadruplex-forming DNA aptamer that inhibits thrombin activity.[3][4] Research into the effects of substituting isoguanosine at various positions within the TBA sequence has yielded conflicting results:

- Detrimental Effects: In one study, the introduction of isoguanosine, particularly within the G-tetrads, was found to be detrimental to the G-quadruplex formation. This disruption of the aptamer's structure led to a significant decrease in its thermodynamic stability and a negative impact on its anticoagulant properties.[3][4]
- Beneficial Effects: Conversely, another study involving the screening of a TBA library with 2'deoxy-isoguanosine substitutions indicated that its presence at specific positions (G1, G8, or
 G10) could improve the aptamer-thrombin interaction.[3]

These findings underscore that the effect of isoguanosine modification is highly context-dependent, relying on its position within the aptamer sequence and the overall structural requirements for target binding.



Quantitative Comparison of Isoguanosine-Modified Thrombin Binding Aptamer (TBA) Variants

The following table summarizes the thermodynamic stability of TBA variants modified with an isoguanosine derivative of Unlocked Nucleic Acid (UNA-iG) or isoguanosine (RNA-iG) at different positions. The change in Gibbs free energy ($\Delta\Delta$ G°37) reflects the destabilization relative to the unmodified TBA.

TBA Variant	Modification Position	ΔG°37 (kcal/mol)	ΔΔG°37 (kcal/mol) vs. Unmodified TBA	Reference
Unmodified TBA	-	-35.2	0.0	[4]
TBA-iGU-G1	G1	-32.5	2.7	[4]
TBA-iGR-G1	G1	-32.5	2.7	[4]
TBA-iGU-G8	G8	-31.7	3.5	[4]
TBA-iGR-G8	G8	-31.7	3.5	[4]
TBA-iGU-G10	G10	-32.0	3.2	[4]
TBA-iGR-G10	G10	-32.2	3.0	[4]

Data from Kotkowiak W, Czapik T, Pasternak A (2018) Novel isoguanine derivative of unlocked nucleic acid—Investigations of thermodynamics and biological potential of modified thrombin binding aptamer. PLoS ONE 13(5): e0197835.[4]

Experimental Protocols for Assessing Binding Affinity

To objectively compare the binding affinity of modified and unmodified aptamers, rigorous experimental techniques are essential. Several biophysical methods are commonly employed:

1. Surface Plasmon Resonance (SPR)[5][6]



- Principle: SPR measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte (e.g., the target protein) to a ligand (e.g., the immobilized aptamer). This allows for real-time monitoring of the association and dissociation kinetics.
- · Methodology:
 - Immobilize the aptamer (modified or unmodified) onto the sensor chip surface.
 - Inject a series of concentrations of the target protein over the surface.
 - Monitor the change in the SPR signal to determine the association rate constant (kon) and dissociation rate constant (koff).
 - Calculate the equilibrium dissociation constant (Kd) as koff/kon.
- 2. Isothermal Titration Calorimetry (ITC)[5]
- Principle: ITC directly measures the heat change associated with a binding event. It provides
 a complete thermodynamic profile of the interaction, including the binding affinity (Ka, the
 inverse of Kd), enthalpy (ΔH), and stoichiometry (n).
- Methodology:
 - Load the aptamer solution into the sample cell of the calorimeter.
 - Titrate the target protein solution into the sample cell in a series of small injections.
 - Measure the heat evolved or absorbed after each injection.
 - Fit the resulting data to a binding isotherm to determine the thermodynamic parameters.
- 3. Microscale Thermophoresis (MST)[7]
- Principle: MST measures the movement of molecules in a temperature gradient. A change in the hydration shell, charge, or size of a molecule upon ligand binding affects its thermophoretic movement, which can be used to quantify binding affinity.
- Methodology:

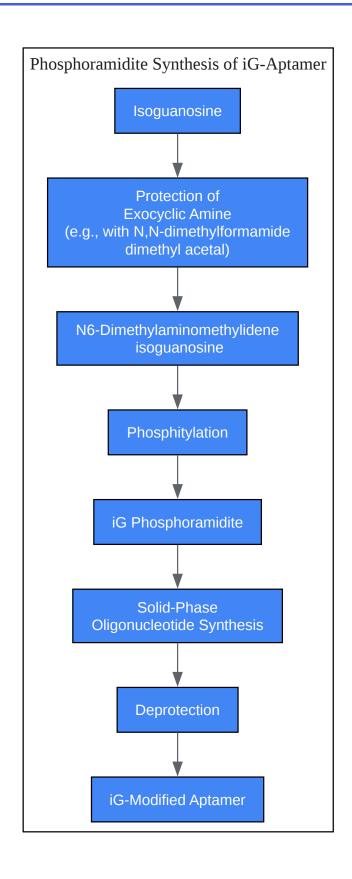


- Label the aptamer with a fluorescent dye.
- Mix a constant concentration of the labeled aptamer with varying concentrations of the target protein.
- Induce a microscopic temperature gradient using an infrared laser and monitor the fluorescence change in the heated spot.
- Plot the normalized fluorescence against the logarithm of the ligand concentration to determine the Kd.

Visualizing the Workflow and Synthetic Pathway

To aid in the understanding of the processes discussed, the following diagrams, created using Graphviz (DOT language), illustrate the key workflows.

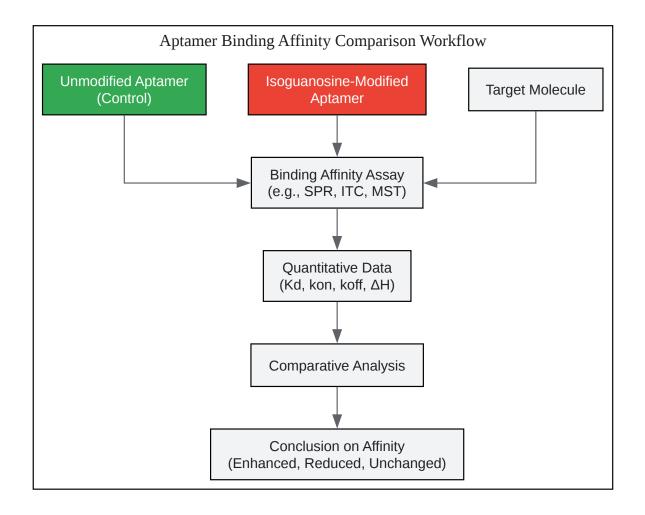




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Caption: Synthesis of an isoguanosine-modified aptamer.





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Caption: Workflow for comparing aptamer binding affinity.

In conclusion, while the N6-Dimethylaminomethylidene group is an important part of the chemical synthesis of isoguanosine-containing aptamers, it is the isoguanosine modification itself that has the potential to modulate binding affinity. The impact of this modification is highly dependent on its structural context, necessitating empirical validation through robust binding assays for any given aptamer-target pair. This guide provides a foundational understanding for researchers looking to explore isoguanosine modifications as a tool for aptamer optimization.



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